molecular formula C36H45F4N3O5 B607062 Dersimelagon CAS No. 1835256-48-8

Dersimelagon

Cat. No.: B607062
CAS No.: 1835256-48-8
M. Wt: 675.8 g/mol
InChI Key: MUNWOYRHJPWQNE-GMFUQMJFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dersimelagon is synthesized through a multi-step chemical process. The synthesis involves the formation of a piperidine-4-carboxylic acid derivative, which is then coupled with a pyrrolidine-3-carbonyl compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: Dersimelagon undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Uniqueness of Dersimelagon: this compound is unique in its specific targeting of the melanocortin-1 receptor and its potential to prevent phototoxicity in patients with erythropoietic protoporphyria and X-linked protoporphyria. Its oral administration and selective action make it a promising candidate for further research and development .

Biological Activity

Dersimelagon, also known as MT-7117, is a novel oral melanocortin 1 receptor (MC1R) agonist developed for therapeutic applications in conditions such as systemic sclerosis (SSc) and erythropoietic protoporphyria (EPP). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and clinical implications.

This compound acts as a selective full agonist for MC1R, which is primarily expressed in melanocytes. The activation of MC1R leads to increased production of eumelanin, contributing to pigmentation and providing photoprotection against UV radiation. The mechanism involves the stimulation of adenylyl cyclase, resulting in elevated levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) pathways critical for melanin synthesis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : Orally bioavailable with significant absorption.
  • Metabolism : Extensively metabolized to glucuronide conjugates in the liver; minimal renal excretion (only 0.31% excreted in urine) with over 90% eliminated via feces .
  • Tmax : Median time to peak concentration in humans is approximately two hours .

Safety Profile

Clinical studies indicate that this compound has an excellent safety profile with no significant treatment-related adverse effects observed during trials .

Anti-Fibrotic Effects

In murine models of SSc induced by bleomycin, prophylactic administration of this compound significantly reduced skin fibrosis and lung inflammation. Key findings include:

  • Dosage : Effective at doses ≥0.3 mg/kg/day for prophylactic treatment and ≥3 mg/kg/day for therapeutic treatment.
  • Mechanisms : Suppression of inflammatory cell activation and related signaling pathways, particularly those involving transforming growth factor-beta (TGF-β), which is crucial in fibrosis development .

Gene Expression Analysis

Microarray analysis revealed that treatment with this compound modulated gene expression related to:

  • Inflammatory responses
  • Activation of antigen-presenting cells
  • Angiogenesis and vasculogenesis
    These pathways are vital for understanding the compound's therapeutic potential in fibrotic diseases .

Clinical Studies

This compound is currently undergoing phase 3 clinical trials for its efficacy in treating EPP and SSc. Preliminary results from earlier phases have shown promising outcomes regarding its ability to enhance skin pigmentation and reduce symptoms associated with phototoxic reactions in patients prone to sunlight sensitivity .

Case Studies

Case studies have highlighted the effectiveness of this compound in improving skin conditions related to photodermatoses. For instance, patients treated with this compound experienced increased pigmentation, providing a protective effect against UV-induced damage.

Summary Table of Key Findings

Property Details
Compound Name This compound (MT-7117)
Mechanism Selective MC1R agonist; increases eumelanin production
Pharmacokinetics Oral bioavailability; Tmax ~2 hours; primarily fecal excretion
Safety Profile Excellent; no significant adverse effects reported
Therapeutic Applications Systemic sclerosis (SSc), erythropoietic protoporphyria (EPP)
Preclinical Efficacy Significant reduction in skin fibrosis and lung inflammation in murine models
Gene Expression Modulation Affects inflammatory pathways, angiogenesis, and fibroblast activation

Properties

CAS No.

1835256-48-8

Molecular Formula

C36H45F4N3O5

Molecular Weight

675.8 g/mol

IUPAC Name

1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1

InChI Key

MUNWOYRHJPWQNE-GMFUQMJFSA-N

SMILES

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F

Isomeric SMILES

COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F

Canonical SMILES

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dersimelagon; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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